N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
Overview
Description
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine is a useful research compound. Its molecular formula is C21H19N3S2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of ERR|A antagonist-1 is the Estrogen-Related Receptor Alpha (ERRα) . ERRα is a member of the nuclear receptor superfamily and has a tight structural relationship with estrogen receptor α (ERα) and β (ERβ) . ERRα plays significant roles in various biological processes, including energy metabolism .
Mode of Action
ERR|A antagonist-1 acts as a selective and high-affinity antagonist of ERRα . It inhibits the interaction of ERRα with Proliferator-activated Receptor γ Coactivator-1α (PGC-1α) and PGC-1β . These coactivators are crucial for the transcriptional activity of ERRα, and their inhibition disrupts the normal functioning of ERRα .
Biochemical Pathways
The ERRα and its coactivators PGC-1α and PGC-1β are central regulators of energy metabolism . By inhibiting the interaction between ERRα and these coactivators, ERR|A antagonist-1 can potentially affect various metabolic pathways.
Pharmacokinetics
Thiazolidine motifs, which are present in err|a antagonist-1, are known to enhance pharmacological properties . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . More research is needed to outline the ADME properties of ERR|A antagonist-1 and their impact on bioavailability.
Result of Action
The inhibition of ERRα’s interaction with its coactivators by ERR|A antagonist-1 can disrupt the normal functioning of ERRα, potentially affecting various biological processes where ERRα plays a significant role. For instance, ERRα is known to play a role in the pathogenesis of osteoarthritis . Therefore, ERR|A antagonist-1 could potentially influence the progression of such conditions.
Biochemical Analysis
Biochemical Properties
ERR|A antagonist-1 plays a crucial role in biochemical reactions by inhibiting the interaction of ERRα with Proliferator-activated Receptor γ Coactivator-1α (PGC-1α) and PGC-1β. The compound exhibits IC50 values of 170 nM and 180 nM for these interactions, respectively . ERR|A antagonist-1 does not inhibit the interaction of ERRβ or ERRγ with PGC-1α and PGC-1β, nor does it affect the interaction of ERα or ERβ with PGC-1α or SRC-1 . This selective inhibition highlights the compound’s specificity and potential for targeted therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ERR|A antagonist-1 have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to 12 months when stored at 4°C and protected from light . Long-term studies have shown that ERR|A antagonist-1 can induce sustained changes in cellular function, including alterations in mitochondrial activity and metabolic flux, over extended periods of exposure.
Properties
IUPAC Name |
3-(4,5-dihydro-1,3-thiazol-2-yl)-N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-1,3-thiazolidin-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S2/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)23-21-24(12-14-26-21)20-22-11-13-25-20/h1-10,19H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLQZFQCFCNPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N2CCSC2=NC3C4=CC=CC=C4C=CC5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648426 | |
Record name | (2Z)-N-(5H-Dibenzo[a,d][7]annulen-5-yl)-3-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-thiazolidin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072145-33-5 | |
Record name | (2Z)-N-(5H-Dibenzo[a,d][7]annulen-5-yl)-3-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-thiazolidin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine 97% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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